molecular formula C7H9F3N2S B13288880 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B13288880
M. Wt: 210.22 g/mol
InChI Key: JMFJKDHIUDBJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 1784552-48-2) is a high-purity chemical reagent featuring a thiazole heterocycle core. The compound has a molecular formula of C 7 H 9 F 3 N 2 S and a molecular weight of 210.22 . The thiazole moiety, a five-membered ring containing both nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry and drug discovery . Derivatives of the thiazole ring are known to exhibit a wide spectrum of therapeutic potentials, including antibacterial, anticancer, anti-tubercular, and anti-inflammatory activities . The presence of the trifluoromethyl (CF 3 ) group on the thiazole ring is a common strategy in agrochemical and pharmaceutical design, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-aminoethane side chain attached to the thiazole core may serve as a versatile handle for further chemical derivatization or as a key pharmacophore interacting with enzymatic targets. This compound is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or for any household, agricultural, or food purposes.

Properties

Molecular Formula

C7H9F3N2S

Molecular Weight

210.22 g/mol

IUPAC Name

2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine

InChI

InChI=1S/C7H9F3N2S/c1-4-6(7(8,9)10)12-5(13-4)2-3-11/h2-3,11H2,1H3

InChI Key

JMFJKDHIUDBJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Thiazole Core

  • Starting Materials : The synthesis often begins with the preparation of a thiazole core, such as 5-methyl-4-(trifluoromethyl)thiazol-2-amine. This can be achieved through reactions involving trifluoroacetic ethyl acetoacetate and thioacetamide, similar to methods described for related compounds like 2-methyl-4-trifluoromethylthiazole-5-formic acid.

  • Chlorination and Cyclization : The initial steps involve chlorination followed by cyclization to form the thiazole ring. Chlorosulfuric acid is commonly used for chlorination, and the reaction conditions are crucial to minimize by-products.

  • Hydrolysis and Amination : After forming the thiazole core, hydrolysis and subsequent amination reactions are necessary to introduce the ethan-1-amine moiety. This may involve nucleophilic substitution reactions with appropriate amines.

Reaction Conditions and Reagents

The synthesis of 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves several key reagents and conditions:

  • Solvents : Dehydrated alcohol is often used for cyclization reactions due to its ability to facilitate ring closure without the need for additional dehydrating agents.
  • Temperature Control : Temperature control is critical, especially during chlorination and cyclization steps, to prevent over-reaction and minimize by-products.
  • Catalysts and Bases : Triethylamine or similar bases may be used in certain steps to facilitate reactions, although their use should be optimized to avoid unnecessary complications.

Analysis and Purification

After synthesis, the compound must be analyzed and purified to ensure its quality and purity. Common analytical techniques include:

Purification methods may involve column chromatography or crystallization, depending on the specific requirements of the compound.

Data Tables

Step Reagents Conditions Yield/Purity
Chlorination Trifluoroacetic ethyl acetoacetate, Chlorosulfuric acid -12°C to 12°C, 13h >91% recovery
Cyclization Thioacetamide, Dehydrated alcohol 8-12h, reflux High yield
Hydrolysis & Amination Sodium hydroxide, Ethanol 3h, reflux High purity

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Thiazol-2-amines
Compound Name Substituents on Thiazole Molecular Formula Key Features
Target Compound 5-Methyl, 4-CF₃, 2-ethylamine C₆H₇F₃N₂S Balanced lipophilicity/solubility; potential protease inhibition .
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine 4-(Trifluoromethyl)benzyl C₁₁H₉F₃N₂S Increased steric bulk; enhanced lipophilicity due to aryl-CF₃ group .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Cl, 2-F benzyl C₁₀H₈ClFN₂S Halogenated benzyl group improves antimicrobial potential; higher electronegativity .
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine 4-(2,4-Dimethylphenyl), 5-Me C₁₂H₁₄N₂S Aryl substitution enhances π-π stacking; lacks -CF₃, reducing metabolic stability .
Key Observations :

Trifluoromethyl vs. Halogenated derivatives (e.g., ) may exhibit better antimicrobial activity due to increased electrophilicity .

Side Chain Modifications :

  • The ethylamine group in the target compound improves solubility compared to bulkier benzyl or aryl groups (e.g., ).
  • Benzoyl or acetyl substituents (e.g., 5-benzoyl-4-methyl-1,3-thiazol-2-amine ) introduce ketone functionalities, altering hydrogen-bonding capacity .

Biological Activity Trends :

  • Thiazoles with -CF₃ and methyl groups (e.g., target compound) are associated with protease inhibition, as seen in SARS-CoV-2 studies .
  • Aryl-substituted thiazoles (e.g., ) are more common in anticancer research due to enhanced planar stacking with DNA .

Biological Activity

The compound 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole-derived molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Overview of Thiazole Compounds

Thiazole compounds are known for their significant roles in medicinal chemistry, particularly due to their diverse pharmacological properties. They have been studied extensively as potential therapeutic agents against various diseases, including cancer, infections, and inflammation. The unique structural features of thiazoles contribute to their biological efficacy, making them valuable in drug design.

Biological Activity

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. For instance, compounds with a thiazole moiety have shown cytotoxic effects against several cancer cell lines. In a study assessing various thiazole derivatives, the compound with a similar structure demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating significant cytotoxicity . The presence of electron-donating groups, such as methyl at specific positions on the phenyl ring, enhances this activity by improving interactions with cellular targets.

2. Antiviral Properties

Thiazole derivatives have also been investigated for their antiviral potential. A series of thiazole analogs were synthesized and tested against the hepatitis C virus (HCV), revealing promising anti-HCV activity. The SAR analysis highlighted that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced antiviral potency . In particular, small electron-withdrawing groups at specific positions were found to enhance efficacy while maintaining low cytotoxicity in mammalian cell lines.

3. Antimalarial Activity

In another line of research focusing on antimalarial activity, thiazole derivatives were tested against Plasmodium falciparum. Certain compounds exhibited high potency with low toxicity towards HepG2 cells. Notably, modifications that favored non-bulky electron-withdrawing groups at the ortho position on the phenyl ring resulted in enhanced antimalarial activity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies provide insights into how modifications to the thiazole structure can influence biological activity:

Modification Effect on Activity Example
Methyl group at position 4Increases cytotoxicity against cancer cellsCompound with IC50 < 2 µg/mL
Electron-withdrawing groupsEnhances antiviral and antimalarial potencyEffective against HCV and malaria
Replacement of N,N-dimethyl groupEssential for antitumor activityImproved efficacy in specific cell lines

Case Studies

  • Anticancer Study : A recent study demonstrated that a thiazole derivative similar to 2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine exhibited notable anticancer effects in vitro against human glioblastoma U251 cells and melanoma WM793 cells. The compound's mechanism involved interaction with Bcl-2 protein through hydrophobic contacts .
  • Antiviral Research : Another investigation into thiazole derivatives revealed that certain modifications led to compounds with significant anti-HCV activity. These findings suggest potential pathways for developing new antiviral therapies targeting HCV using thiazole-based structures .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purification MethodReference
Thiazole formationThiourea, α-bromo ketone, EtOH, Δ60–70Recrystallization (EtOH)
TrifluoromethylationCF₃I, CuI, DMF, 100°C45–55Column chromatography
Amine couplingEthylamine, NaBH₃CN, MeOH75–85HPLC

Q. Table 2: Bioactivity Data Comparison

Assay TypeTarget OrganismIC50/MIC (µg/mL)Key FindingReference
Antimicrobial (MIC)S. aureus (MRSA)12.5Synergy with β-lactams observed
AntifungalC. albicans>100No significant activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.